4-Acetyl Rhein

Übersicht

Beschreibung

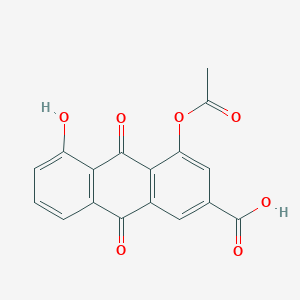

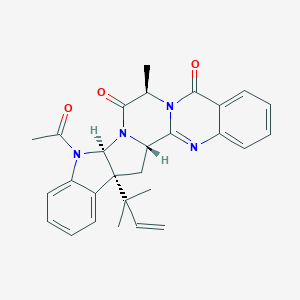

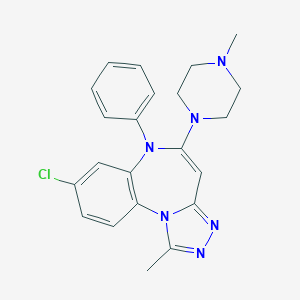

4-Acetyl Rhein is a chemical compound with the molecular formula C17H10O7 and a molecular weight of 326.26 g/mol . It is not classified as a hazardous compound .

Synthesis Analysis

While specific synthesis methods for 4-Acetyl Rhein were not found, it’s worth noting that acetyl groups are often introduced to molecules via Friedel-Crafts acylation, a type of electrophilic aromatic substitution . More research is needed to provide a detailed synthesis analysis for 4-Acetyl Rhein.

Molecular Structure Analysis

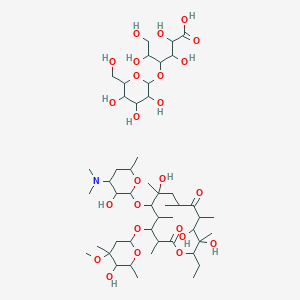

The 4-Acetyl Rhein molecule contains a total of 36 bonds. There are 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetyl Rhein were not found, it’s known that acetyl groups can participate in various chemical reactions. For instance, in the presence of a suitable catalyst, acetyl groups can undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

4-Acetyl Rhein has a molecular weight of 326.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

Wissenschaftliche Forschungsanwendungen

- Anti-Inflammatory Mechanism : Research indicates that 4-Acetyl Rhein exhibits potent anti-inflammatory effects by modulating various pathways. It inhibits pro-inflammatory cytokines (such as TNF-α and IL-6) and reduces the activation of NF-κB, a key transcription factor involved in inflammation .

- Mechanism : 4-Acetyl Rhein has been investigated for its antitumor effects. It induces cell cycle arrest (specifically S-phase arrest) by affecting cyclins, cyclin-dependent kinases, and checkpoint proteins .

- Potential Applications : Researchers are exploring its use in cancer therapy, particularly against solid tumors. Additionally, a conjugate of 4-Acetyl Rhein has been studied for PET/CT imaging-mediated early detection of response to antitumor therapy .

Anti-Inflammatory Properties

Antitumor Activity

Safety and Hazards

Wirkmechanismus

Target of Action

4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Mode of Action

The mode of action of 4-Acetyl Rhein involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by 4-Acetyl Rhein are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Pharmacokinetics

It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .

Result of Action

The molecular and cellular effects of 4-Acetyl Rhein’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Eigenschaften

IUPAC Name |

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXMWPJYKVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437665 | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl Rhein | |

CAS RN |

875535-36-7 | |

| Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)